molecular formula C12H20N2O3 B13090751 cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B13090751
M. Wt: 240.30 g/mol
InChI Key: GBUYMNJLJVTOPZ-IUCAKERBSA-N
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Description

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H20N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with suitable reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific structural features and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1932182-85-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Molecular Weight : 240.30 g/mol
  • InChIKey : GBUYMNJLJVTOPZ-RKDXNWHRSA-N

Pharmacological Profile

Research indicates that compounds similar to cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives exhibit various biological activities, including analgesic, sedative, and antinociceptive effects. The following sections summarize key findings regarding the biological activity of this compound.

Analgesic Activity

A study focusing on pyrrolo derivatives highlighted their analgesic properties through various animal models. In particular, the compounds demonstrated significant efficacy in the "writhing" test, a common method for assessing pain relief:

CompoundED50 (mg/kg)Comparison with Aspirin
Morphine2.44Higher than aspirin (39.15)
Tested Pyrrolo Derivatives0.4 - 2.80Similar or higher than morphine

These results suggest that the derivatives may possess a unique mechanism of action involving both cyclooxygenase (COX) inhibition and opioid receptor activation at varying doses .

Sedative Effects

In addition to analgesic properties, some studies have reported sedative effects associated with pyrrolo derivatives. For instance, specific compounds inhibited spontaneous locomotor activity in mice significantly:

CompoundLocomotor Activity Inhibition (%)
Tested Pyrrolo DerivativesUp to 70%

This inhibition suggests potential applications in treating anxiety and sleep disorders .

The proposed mechanisms for the biological activity of cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives include:

  • Opioid Receptor Modulation : Some derivatives have shown affinity for mu-opioid receptors, which are crucial for mediating analgesic effects.
  • COX Inhibition : The ability to inhibit COX enzymes contributes to anti-inflammatory and analgesic properties.
  • Interaction with Neurotransmitter Systems : The sedative effects may be linked to modulation of neurotransmitter levels in the central nervous system.

Study on Analgesic Efficacy

A study published in Molecules explored various pyrrolo derivatives' analgesic efficacy compared to standard analgesics like aspirin and morphine. The findings indicated that certain derivatives exhibited comparable or superior efficacy in pain relief models, suggesting their potential as new analgesics with fewer side effects than traditional opioids .

Sedative Properties Investigation

Another research effort investigated the sedative properties of these compounds using a thiopental sleep test in mice. The results indicated that some derivatives significantly prolonged sleep duration, supporting their potential use as sedatives in clinical settings .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1

InChI Key

GBUYMNJLJVTOPZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2

Origin of Product

United States

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